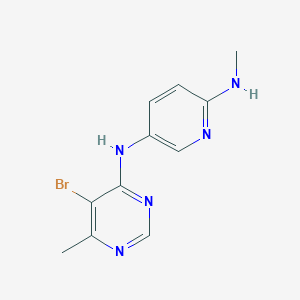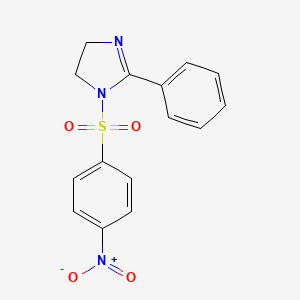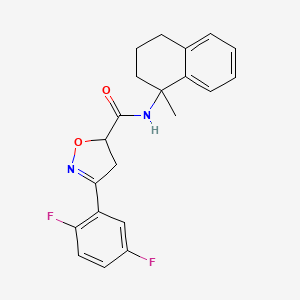![molecular formula C16H13N7 B7431411 N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)
N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine, commonly known as MTA, is a small molecule inhibitor that has been extensively studied in various scientific research applications. MTA has shown promising results in inhibiting the growth of cancer cells, and its mechanism of action has been studied in detail.
作用機序
MTA inhibits the activity of the PIM kinase pathway by binding to the ATP-binding site of PIM kinases. This binding leads to the inhibition of PIM kinase activity, which in turn leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, MTA has been shown to induce apoptosis, or programmed cell death, in cancer cells. MTA has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
実験室実験の利点と制限
MTA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. MTA has also been shown to have high selectivity for PIM kinases, which reduces the risk of off-target effects. However, MTA also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. MTA also has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for MTA research. One direction is to develop more potent and selective inhibitors of PIM kinases. Another direction is to investigate the use of MTA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, MTA research can be extended to other diseases and conditions, such as inflammation and autoimmune diseases, where the PIM kinase pathway has been implicated.
合成法
MTA can be synthesized using various methods. One of the most common methods involves the reaction of 6-amino-3-cyanopyridine with 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline in the presence of a palladium catalyst. The reaction yields MTA as a yellow solid with a purity of more than 95%.
科学的研究の応用
MTA has been extensively studied in various scientific research applications. One of the most promising applications of MTA is in cancer research. MTA has been shown to inhibit the growth of cancer cells by targeting the PIM kinase pathway. The PIM kinase pathway is a signaling pathway that plays a crucial role in the survival and growth of cancer cells. MTA inhibits the activity of the PIM kinase pathway, leading to the inhibition of cancer cell growth.
特性
IUPAC Name |
N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7/c1-23-10-14(21-22-23)11-3-2-4-12(9-11)19-15-6-5-13-16(20-15)18-8-7-17-13/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQJFYGSHTXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=CC=C2)NC3=NC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B7431357.png)

![N-[[1-[5-[(4-fluorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7431375.png)
![6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7431380.png)
![4-amino-N-(1-amino-2-methyl-1-oxobutan-2-yl)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7431388.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)


![5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B7431429.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-(1,3-thiazol-4-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431453.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)